tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate
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Overview
Description
tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate: is a synthetic compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate typically involves multi-step reactions. One common method includes the reaction of tert-butyl carbamate with 4-(2-aminoethyl)cyclohexyl derivatives under specific conditions . For instance, a multi-step reaction involving sodium azide and palladium on activated charcoal in tetrahydrofuran and N,N-dimethyl-formamide has been reported .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves standard organic synthesis techniques, including protection and deprotection steps, to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of palladium on activated charcoal.
Substitution: Substitution reactions involving tert-butyl carbamate derivatives are common, especially in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with palladium on activated charcoal as a catalyst.
Substitution: Palladium-catalyzed reactions with aryl halides in the presence of bases like cesium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines .
Scientific Research Applications
tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the preparation of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can act as a precursor or intermediate in the synthesis of more complex molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
tert-Butyl carbamate: A related compound with similar protective group properties.
N-Boc-ethylenediamine: Another compound used in organic synthesis with similar protective group characteristics.
Uniqueness: tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate stands out due to its unique cyclohexyl structure, which imparts specific steric and electronic properties, making it valuable in certain synthetic applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable tool in research and industry.
Properties
IUPAC Name |
tert-butyl N-[4-(2-aminoethyl)cyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9,14H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZKBGFWNFAXNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640995 |
Source
|
Record name | tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509143-12-8 |
Source
|
Record name | tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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